Home > Products > Screening Compounds P50176 > 1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide
1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide -

1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4493205
CAS Number:
Molecular Formula: C19H18ClN3O2
Molecular Weight: 355.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

For instance, if this compound exhibits antifungal activity, it could potentially target fungal succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain, similar to other pyrazole carboxamide fungicides []. On the other hand, if it demonstrates antibacterial activity, its mode of action might involve inhibition of bacterial DNA gyrase or topoisomerase IV, analogous to certain antibacterial pyrazole derivatives.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: SR141716 is a potent and selective antagonist for the cannabinoid CB1 receptor. It has been extensively studied for its structure-activity relationships (SAR) and conformational properties crucial for receptor recognition. [, ]

Relevance: SR141716 shares the core structure of a substituted pyrazole-3-carboxamide with 1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide. Both compounds feature aryl substituents on the pyrazole ring and a carboxamide group at the 3-position, indicating potential for similar biological activity profiles or targeting similar pathways. [, ] The significant difference lies in the N-substituent of the carboxamide group and the specific aryl substituents on the pyrazole ring, highlighting the impact of these variations on receptor binding and selectivity.

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4- methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is a structural analogue of SR141716, designed to explore the impact of removing the hydrogen-bonding capability of the C-3 substituent. VCHSR acts as a neutral antagonist at the CB1 receptor, unlike SR141716, which is an inverse agonist. []

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is another potent and selective antagonist of the CB1 cannabinoid receptor. It exhibits nanomolar affinity for both rat and human CB1 receptors and is orally active. []

Relevance: SR147778 shares a similar structure to 1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide, particularly the presence of a substituted pyrazole-3-carboxamide core. Both compounds feature halogenated aryl substituents on the pyrazole ring, suggesting that these moieties may be essential for CB1 receptor binding. [] Notably, both compounds differ in their N-substituents and other substituents on the pyrazole ring, highlighting the potential for fine-tuning pharmacological properties within this class of compounds.

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

Compound Description: JHU75528 is a high-affinity ligand designed for positron emission tomography (PET) imaging of the CB1 receptor in the brain. []

Relevance: JHU75528 demonstrates the structural diversity possible within the pyrazole-3-carboxamide class while retaining high affinity for the CB1 receptor. Although structurally similar to 1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide with the shared pyrazole-3-carboxamide core and a piperidine substituent on the carboxamide, it incorporates distinct substitutions like a cyano group and a methoxyphenyl group. [] This comparison underscores the potential for diverse substitutions on this core scaffold to achieve desired pharmacological properties.

N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

Compound Description: This compound, characterized by X-ray crystallography, reveals key structural features relevant to understanding the conformation and potential interactions of this class of compounds. []

Relevance: Although lacking detailed biological activity data, this compound highlights the importance of conformational analysis in understanding the structure-activity relationships of compounds like 1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide. The presence of the pyrazole-3-carboxamide core with similar aryl substituents emphasizes the potential for applying conformational insights gained from this compound to the target compound. [] Understanding the preferred conformations of these molecules can aid in rational drug design and optimize interactions with biological targets.

3-(Difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide monohydrate

Compound Description: This compound's crystal structure, determined by X-ray diffraction, provides valuable insights into the three-dimensional arrangement and intermolecular interactions of substituted pyrazole-4-carboxamide derivatives. []

Relevance: While differing in the specific substituents and their positions on the pyrazole ring, this compound shares the core structure of a substituted pyrazole-carboxamide with 1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide. Understanding the crystallographic data, particularly the hydrogen bonding patterns and spatial arrangements observed in this structure, can inform the conformational analysis and potential binding modes of the target compound. []

3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

Compound Description: This compound, structurally similar to the previous example, further expands the understanding of pyrazole-4-carboxamide derivatives through its crystal structure analysis. []

Relevance: Though differing in the specific substituents, this compound highlights the recurring presence of a difluoromethyl group at the 3-position of the pyrazole ring, a feature absent in 1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide. [] Comparing the structural features and potential interactions of these compounds can provide insights into the role of the difluoromethyl group in modulating biological activity or physicochemical properties within this chemical class.

N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

Compound Description: This compound further contributes to the understanding of the structural diversity and potential applications of substituted pyrazole-4-carboxamide derivatives. []

Relevance: Similar to the previous two examples, this compound, with its defined crystal structure, emphasizes the potential of pyrazole-4-carboxamide derivatives as a scaffold for drug discovery. While 1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide, exploring the structural variations and their impact on crystal packing and intermolecular interactions in these related pyrazole-4-carboxamides can provide valuable insights for optimizing the target compound's properties. []

Properties

Product Name

1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide

IUPAC Name

1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)pyrazole-3-carboxamide

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C19H18ClN3O2/c1-13-5-3-6-14(2)18(13)21-19(24)17-9-10-23(22-17)12-25-16-8-4-7-15(20)11-16/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

FOOUQRMFCKQIMB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=C2)COC3=CC(=CC=C3)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=C2)COC3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.